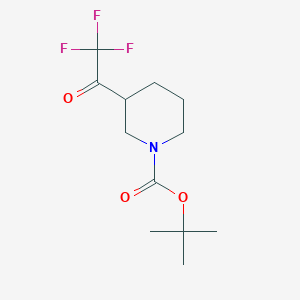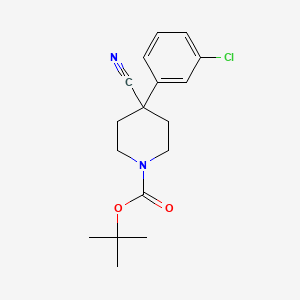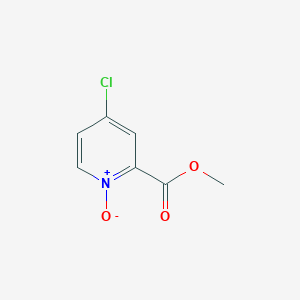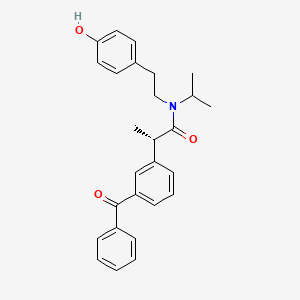
carbonate de tert-butyle 1H-indol-4-yle
Vue d'ensemble
Description
Tert-butyl 1H-indol-4-yl carbonate, or tBIC, is a synthetic compound that has a variety of applications in the scientific research field. It is an organic compound that belongs to the group of heterocyclic compounds. It is a white solid with a melting point of 86 °C and a boiling point of 107 °C. tBIC has a low solubility in water and is insoluble in most organic solvents. It is a relatively new compound and has only been in use for a few years.
Applications De Recherche Scientifique
Synthèse pharmaceutique
carbonate de tert-butyle 1H-indol-4-yle: est un intermédiaire de synthèse précieux dans la synthèse de composés pharmaceutiques. Son rôle d'intermédiaire signifie qu'il peut être utilisé pour créer une variété de molécules biologiquement actives à des fins thérapeutiques .
Recherche sur le traitement du cancer
Les dérivés de l'indole, y compris ceux synthétisés à partir du This compound, ont été étudiés pour leur potentiel dans le traitement des cellules cancéreuses. Ces composés peuvent être conçus pour cibler des voies spécifiques impliquées dans la progression du cancer .
Agents antimicrobiens
La recherche sur les dérivés de l'indole s'étend également à leur utilisation comme agents antimicrobiens. La polyvalence structurelle des indoles permet le développement de composés capables de combattre divers types d'infections microbiennes .
Traitement des troubles
La large activité biologique des dérivés de l'indole en fait des candidats pour le traitement d'une gamme de troubles dans le corps humain, des affections neurologiques aux maladies métaboliques .
Synthèse de produits naturels
This compound: peut servir de précurseur dans la synthèse de produits naturels, tels que l'Indiacen A et l'Indiacen B, qui ont des activités biologiques et des applications thérapeutiques potentielles .
Recherche en chimie organique
Le composé est utilisé dans la recherche en chimie organique pour développer de nouvelles méthodologies et réactions synthétiques, contribuant à l'avancement des techniques de synthèse chimique .
Mécanisme D'action
Target of Action
Tert-butyl 1H-indol-4-yl carbonate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by tert-butyl 1H-indol-4-yl carbonate would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of tert-butyl 1H-indol-4-yl carbonate’s action would depend on its specific targets and the changes resulting from its interaction with these targets. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
tert-butyl 1H-indol-4-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSODYSTAWACLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677965 | |
| Record name | tert-Butyl 1H-indol-4-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093759-65-9 | |
| Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-indol-4-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



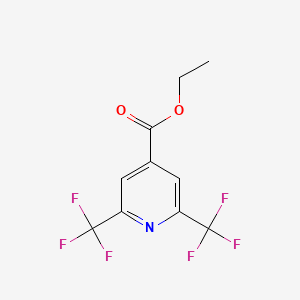

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
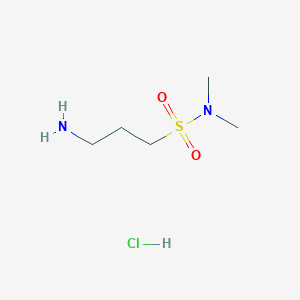
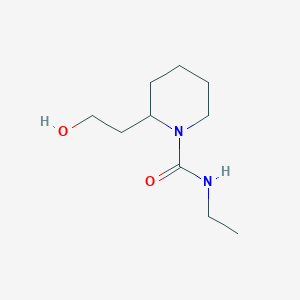
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
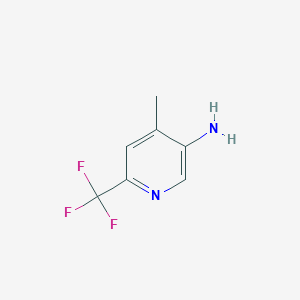
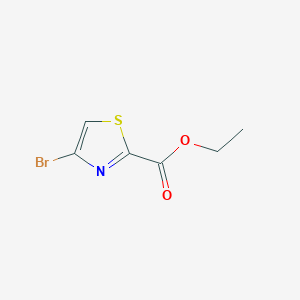
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
